Home > Products > Screening Compounds P105061 > 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol - 1256371-63-7

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol

Catalog Number: EVT-1716517
CAS Number: 1256371-63-7
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar inhibition of MET kinase activity and demonstrates robust in vivo antitumor activity. [] Preclinical studies have shown that AMG 337 possesses favorable pharmacokinetic properties and significantly inhibits MET phosphorylation in mice. []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

    Compound Description: Volitinib is a highly potent and selective c-Met inhibitor currently in clinical development for cancer treatment. [] It exhibits significant antitumor activity in a human glioma xenograft mouse model. []

    Relevance: Similar to 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol, Volitinib contains the 1-methyl-1H-pyrazol-4-yl group. [] This shared moiety is attached to a 1H-[1,2,3]triazolo[4,5-b]pyrazine core in Volitinib, highlighting the relevance of this chemical feature in designing c-Met inhibitors.

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

    Compound Description: PF-2545920 acts as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, and is the first compound with this mechanism to enter clinical trials for schizophrenia treatment. []

    Relevance: While not identical, PF-2545920's structure shows significant similarity to 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol. Both share a 1-methyl-pyrazol unit substituted with a pyridinyl ring. [] The difference lies in the pyrazole ring's substitution pattern and the presence of additional phenoxymethyl-quinoline group in PF-2545920. This comparison provides insight into how subtle structural modifications around this core can tune target selectivity and pharmacological properties.

Overview

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a heterocyclic compound that exhibits significant potential in various scientific fields, particularly in medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a pyridine moiety, which contributes to its biological activity and chemical properties.

Source

The compound is documented in several chemical databases, including PubChem and BenchChem, where it is recognized for its synthetic pathways and applications in research.

Classification

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its rings.

Synthesis Analysis

Methods

The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol can be achieved through various methods, primarily involving cyclization reactions. One notable method includes the cyclization of 2,6-dichloro-4-methylnicotinonitrile with hydrazine derivatives.

Technical Details

A specific synthesis route involves:

  1. Starting Materials: 2,6-dichloro-4-methylnicotinonitrile and hydrazine.
  2. Reaction Conditions: The mixture is typically refluxed in ethanol with catalytic amounts of concentrated hydrochloric acid for several hours.
  3. Outcome: This process yields the desired compound along with potential by-products that can be separated through purification techniques such as recrystallization or chromatography .
Molecular Structure Analysis

Structure

The molecular formula of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is C9H10N3OC_9H_{10}N_3O, with a molecular weight of approximately 175.19 g/mol. The compound features a hydroxyl group (-OH) at the pyridine ring, contributing to its reactivity and solubility characteristics.

Data

The InChI (International Chemical Identifier) for this compound is:

InChI 1S C9H9N3O c1 12 6 7 4 11 12 9 3 2 8 13 5 10 9 h2 6 13H 1H3\text{InChI 1S C9H9N3O c1 12 6 7 4 11 12 9 3 2 8 13 5 10 9 h2 6 13H 1H3}

This structural representation aids in understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol can undergo several chemical reactions:

  1. Tautomerization: The compound exists predominantly as the 3-hydroxy tautomer.
  2. Substitution Reactions: The functional groups on the pyrazole and pyridine rings allow for electrophilic and nucleophilic substitution reactions.
  3. Oxidation and Reduction: These reactions can modify the hydroxyl group or other substituents, potentially altering biological activity .

Technical Details

The reactivity of this compound can be exploited to synthesize derivatives with enhanced pharmacological properties or to create complex molecules for research purposes.

Mechanism of Action

Process

The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is the receptor tyrosine kinase known as mesenchymal epithelial transition factor (MET).

Mode of Action

This compound acts as an inhibitor of MET kinase activity, disrupting signaling pathways that are crucial for tumor growth and metastasis.

Biochemical Pathways

By inhibiting MET, the compound affects the hepatocyte growth factor (HGF)/MET pathway, which plays a significant role in various cellular processes associated with cancer progression.

Pharmacokinetics

Preclinical studies indicate that this compound exhibits favorable pharmacokinetic properties, suggesting its potential efficacy in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol typically appears as a solid at room temperature. Its solubility in polar solvents like water and ethanol makes it suitable for various applications in biological assays.

Chemical Properties

The presence of both nitrogen and oxygen heteroatoms in its structure contributes to its reactivity profile. The hydroxyl group enhances hydrogen bonding capabilities, affecting solubility and interaction with biological targets.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol has garnered attention for its potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer agents targeting MET.
  2. Coordination Chemistry: Its ability to form complexes with metal ions can be utilized in materials science.
  3. Biological Research: Understanding its mechanism provides insights into cancer biology and therapeutic strategies.
Introduction to Heterocyclic Hybrid Architectures in Medicinal Chemistry

Hybrid heterocyclic scaffolds represent a cornerstone of modern medicinal chemistry, combining pharmacophores from distinct heterocyclic systems to enhance bioactivity, selectivity, and drug-likeness. The strategic fusion of nitrogen-containing heterocycles like pyridine and pyrazole enables precise modulation of molecular interactions with biological targets, particularly in oncology and inflammation. Pyridine-pyrazole hybrids exemplify this approach, leveraging pyridine's hydrogen-bonding capability and pyrazole's metabolic stability to address complex disease mechanisms. This molecular framework has yielded numerous clinical agents, including kinase inhibitors and antimicrobials, demonstrating improved target affinity and reduced off-target effects compared to monocyclic systems [5] [7]. The integration of these heterocycles creates synergistic pharmacophores capable of engaging multiple binding sites within enzymatic pockets, making them indispensable in targeted drug discovery pipelines.

Role of Pyridine-Pyrazole Hybrid Scaffolds in Targeted Drug Design

Pyridine-pyrazole hybrids constitute a privileged scaffold in precision medicine due to their versatile three-dimensional architecture and favorable physicochemical properties. These hybrids exhibit enhanced target specificity by simultaneously engaging hinge regions and allosteric pockets in kinases and receptors. For instance, in oncology therapeutics, the pyridine nitrogen coordinates with catalytic lysine residues in ATP-binding sites, while the pyrazole moiety facilitates hydrophobic interactions with gatekeeper residues. This dual binding mechanism underpins the efficacy of FDA-approved agents like crizotinib (ALK/ROS1 inhibitor) and axitinib (VEGFR inhibitor), which share this hybrid core [5] [7]. Beyond oncology, these hybrids demonstrate balanced polypharmacology in anti-inflammatories (COX-2 inhibition) and antivirals through modulation of viral entry and replication machinery.

Table 1: Approved Therapeutic Agents Incorporating Pyridine-Pyrazole Hybrid Scaffolds

Drug NameTherapeutic CategoryMolecular TargetKey Structural Features
CrizotinibAnticancer (NSCLC)ALK/ROS1 kinase3-Pyridyl-1H-pyrazole core
AxitinibAnticancer (RCC)VEGFR2-Pyridyl-1H-pyrazole with amide linker
ErdafitinibAnticancer (Bladder cancer)FGFRN-methylpyrazole-pyrimidine-pyridine
BaricitinibAnti-inflammatory (Rheumatoid arthritis)JAK1/JAK2Pyrazole-pyrimidine fused to pyrrolopyridine
ZavegepantMigraine therapyCGRP receptorIndazole-pyridine hybrid

The scaffold's synthetic versatility enables systematic structure-activity relationship (SAR) exploration through substitutions at the pyrazole N1, C4, and pyridine C6 positions. Electronegative substituents (fluoro, chloro) at these sites enhance membrane permeability and metabolic stability, while hydrophilic groups (alcohols, amines) improve solubility. Recent synthetic advances include transition-metal catalyzed C–H functionalization, allowing direct introduction of complex pharmacophores at the pyridine C4 position—a previously inaccessible modification site [6] [9]. Computational analyses reveal these hybrids occupy a unique bioactivity-enabling chemical space, with calculated logP values (1.5-4.0) and polar surface areas (50-90 Ų) aligning with Lipinski's guidelines for oral bioavailability. This balance between lipophilicity and polarity facilitates blood-brain barrier penetration in neurological targets while maintaining renal clearance [5] [7].

Structural Significance of 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ol in Bioactive Molecule Development

Molecular Architecture and Crystallographic Features

6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ol (C₉H₉N₃O; MW: 175.19 g/mol) exhibits a planar conjugated system where the pyridine and pyrazole rings adopt a near-coplanar orientation (dihedral angle <15°) stabilized by π-π interactions. This conjugation extends the electron delocalization pathway across both rings, evidenced by bond length equalization in crystallographic studies: the C-C bond linking the rings (1.46-1.48 Å) displays partial double-bond character, intermediate between standard C(sp²)-C(sp²) single (1.47 Å) and double (1.33 Å) bonds [4]. The molecule's hydrogen-bonding network centers on the pyridin-3-ol group, which functions as both hydrogen bond donor (O-H) and acceptor (pyridine N), enabling bidentate interactions with biological targets. In its crystalline hydrate form, the phenol oxygen forms strong O-H···O bonds with water (2.65 Å), while the pyridine nitrogen accepts hydrogen bonds from adjacent molecules (N···H-O, 2.82 Å), creating extended supramolecular chains [10].

Table 2: Key Structural Parameters from X-ray Crystallography

ParameterValueBiological Implication
Pyrazole-pyridine dihedral8.7°Enhanced π-stacking with protein aromatic residues
C8-C9 bond length*1.465 ÅConjugation across rings improves electron delocalization
O-H···O (water)1.92 Å (H-bond)Solubilization and crystal packing stability
Pyridine N1 pKa~4.2 (predicted)Protonation state modulates membrane permeability
LogP (calculated)1.38Balanced lipophilicity for cellular uptake

*C8: Pyridin-3-ol C5; C9: Pyrazole C4 [4]

The methyl group at N1 provides steric protection against oxidative metabolism while maintaining rotational freedom (methyl torsion angle: 5-15°). This substituent occupies a hydrophobic pocket in kinase targets without introducing stereochemical complexity. The ortho-oriented phenol creates an intramolecular hydrogen-bond-accepting site that influences tautomeric equilibria—approximately 85% exists as the 3-hydroxypyridine tautomer versus <15% as pyridone, based on solution NMR studies. This tautomeric preference enhances stability against glucuronidation compared to meta- or para-substituted phenolic pyridines [2] [7].

Synthetic Methodologies and Key Derivatives

The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol employs three principal strategies:

  • Suzuki-Miyaura Cross-Coupling: 6-Chloropyridin-3-ol undergoes palladium-catalyzed coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), achieving yields >75% with excellent functional group tolerance. This method allows late-stage diversification by incorporating substituted boronic esters [3].

  • Cyclocondensation Approaches: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-ol, which subsequently undergoes Vilsmeier-Haack formylation at C4 to introduce an aldehyde group. This aldehyde then participates in a modified Chichibabin pyridine synthesis with acrylonitrile derivatives, forming the pyridin-3-ol ring [8] [10].

  • One-Pot Multicomponent Assembly: Environmentally benign protocols utilize water or ethanol solvents with organocatalysts (pyridine trifluoroacetate), condensing hydrazine hydrate, ethyl acetoacetate, and aldehydes to form bis-pyrazole intermediates that are oxidatively aromatized to the target hybrid [8].

The compound's chemical reactivity centers on three sites:

  • Pyridin-3-ol oxygen: Forms ethers (alkylation) or esters (acylation) to modulate pharmacokinetics
  • Pyrazole C3/C5 positions: Electrophilic substitution favors C5 due to the N1-methyl group's +M effect
  • Pyridine C2/C4 positions: Participate in metal-halogen exchange (after OH protection) for nucleophilic additions

Notable derivatives include 3-substituted pyridyl ethers showing enhanced blood-brain barrier penetration and 4-(sulfonamido)pyrazole analogs with improved aqueous solubility (>5 mg/mL at pH 7.4). Fluorescent derivatives tagged with coumarin or BODIPY at the pyridine C2 position serve as molecular probes for target engagement studies [9] [10].

Biological Activities and Research Applications

The compound's primary therapeutic significance lies in its role as a versatile pharmacophore in kinase inhibition, particularly against oncological targets. The most extensively studied derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, demonstrates dual FLT3-ITD and BCR-ABL inhibition with IC₅₀ values <50 nM. Crucially, it retains potency against resistance-conferring FLT3 secondary mutants (D835Y/F691L) that render first-generation inhibitors ineffective—a breakthrough in addressing treatment-resistant acute myeloid leukemia [3].

Table 3: Key Biological Activities of 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-ol Derivatives

Biological TargetDerivative StructurePotency (IC₅₀/EC₅₀)Cellular Activity
FLT3-ITD/D835Y mutantImidazopyridine-linked pyridin-2-amine12.3 nMAntiproliferative: MOLM14-D835Y (EC₅₀=38 nM)
BCR-ABLSame as above29.7 nMInhibits phosphorylation in K562 cells
COX-2Trimethoxybenzylidene-aminopyrazole hybrid1.15 μMReduces PGE₂ (89% at 10 μM) in macrophages
Antibacterial (MRSA)Cu(II) complex with Schiff base modification3.12 μg/mLDisrupts membrane integrity
Fluorescent biosensorsBODIPY-conjugated at pyridine C2N/ABSA protein detection limit: 0.18 μM

Beyond oncology, the scaffold exhibits multi-target engagement in inflammation through COX-2 inhibition. Structural analogs featuring a 4-(trimethoxybenzylidene)aminopyrazole moiety linked to the pyridine core achieve IC₅₀ values of 1.15 μM against COX-2—surpassing celecoxib's potency (1.50 μM). These derivatives suppress pro-inflammatory cytokines (TNF-α, IL-6) by >80% at 10 μM concentrations in LPS-stimulated macrophages, demonstrating their ability to intercept multiple inflammatory pathways [9]. The compound's metal-chelating capability enables applications in diagnostic agents and antimicrobials; copper(II) complexes derived from its Schiff base derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MIC: 3.12 μg/mL) by generating reactive oxygen species that disrupt bacterial membranes [5] [7].

In chemical biology, the scaffold serves as a fluorescence tag due to its large Stokes shift (140-156 nm), enabling protein binding studies without interference from biological autofluorescence. BODIPY-conjugated derivatives exhibit quantum yields up to 0.62 when bound to bovine serum albumin (BSA), facilitating real-time tracking of drug-protein interactions [10].

Properties

CAS Number

1256371-63-7

Product Name

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol

IUPAC Name

6-(1-methylpyrazol-4-yl)pyridin-3-ol

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3

InChI Key

AQOUVIPOPNTKQF-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)O

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.